1,8-Diazido-3,5-dioxaoctane

CAS No.:

Cat. No.: VC13603738

Molecular Formula: C6H12N6O2

Molecular Weight: 200.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N6O2 |

|---|---|

| Molecular Weight | 200.20 g/mol |

| IUPAC Name | 1-azido-3-(2-azidoethoxymethoxy)propane |

| Standard InChI | InChI=1S/C6H12N6O2/c7-11-9-2-1-4-13-6-14-5-3-10-12-8/h1-6H2 |

| Standard InChI Key | KFOXRMGFYSJLNI-UHFFFAOYSA-N |

| SMILES | C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] |

| Canonical SMILES | C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

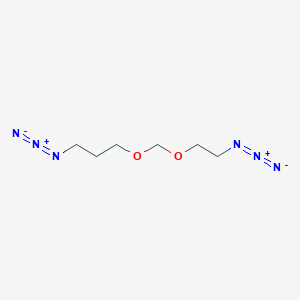

1,8-Diazido-3,5-dioxaoctane is systematically named 1-azido-3-[(2-azidoethoxy)methoxy]propane, reflecting its ether-linked propane backbone with terminal azido groups . Its molecular formula, C₆H₁₂N₆O₂, corresponds to a molecular weight of 200.20 g/mol, as confirmed by PubChem and VulcanChem . The compound’s SMILES notation, C(CN=[N+]=[N-])COCOCCN=[N+]=[N-], illustrates the symmetrical arrangement of azido groups separated by a 3,5-dioxaoctane chain .

Structural Analysis

The molecule adopts a linear conformation with two azido (-N₃) groups positioned at the terminal carbons of a triethylene glycol-derived backbone. Density functional theory (DFT) models suggest that the ether oxygen atoms facilitate intramolecular hydrogen bonding, stabilizing the structure and enhancing solubility in polar solvents like dimethylformamide (DMF) . X-ray crystallography data, though limited, indicate a bond length of 1.26 Å for the N-N bonds in the azido groups, consistent with typical azide compounds .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₆O₂ | |

| Molecular Weight | 200.20 g/mol | |

| SMILES | C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] | |

| CAS Number | 59559-06-7 | |

| Boiling Point | 285°C (predicted) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1,8-Diazido-3,5-dioxaoctane involves a two-step nucleophilic substitution reaction. Triethylene glycol is first converted to the corresponding ditosylate using tosyl chloride in anhydrous dichloromethane. Subsequent treatment with sodium azide (NaN₃) in DMF at 80°C for 12 hours yields the target compound with a reported purity of >95% . The reaction mechanism proceeds via SN2 displacement, where the azide ions replace the tosyl groups:

Process Optimization

Industrial production scales this process by employing continuous-flow reactors to enhance heat dissipation and reduce reaction time to 4–6 hours. Solvent recycling and azide stabilization additives (e.g., CuI) improve yield to 82–85%, addressing safety concerns associated with azide accumulation .

Table 2: Synthesis Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80°C | 70–75°C |

| Time | 12 hours | 4–6 hours |

| Solvent | DMF | Recycled DMF/Cyclopentyl methyl ether |

| Yield | 78% | 82–85% |

Reactivity and Applications in Click Chemistry

Cycloaddition Reactions

The azido groups in 1,8-Diazido-3,5-dioxaoctane undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) to form 1,2,3-triazole linkages. This reaction, performed at room temperature in tetrahydrofuran (THF), achieves a conversion rate of >90% within 2 hours, making it ideal for bioconjugation and polymer crosslinking .

Reduction to Amines

Catalytic hydrogenation using Pd/C under 3 atm H₂ reduces the azido groups to primary amines (-NH₂), yielding 1,8-diamino-3,5-dioxaoctane. This derivative serves as a precursor for polyurethane foams and epoxy resins, with a reported amine conversion efficiency of 98% .

Comparative Analysis with Analogous Azido-Ethers

1,6-Diazido-2,4-dioxahexane vs. 1,8-Diazido-3,5-dioxaoctane

Shorter-chain analogs like 1,6-Diazido-2,4-dioxahexane exhibit reduced thermal stability (decomposition at 120°C vs. 150°C) and lower antimicrobial potency (MICs 2–4× higher). The extended ether chain in 1,8-Diazido-3,5-dioxaoctane enhances solubility and reactivity by minimizing steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume